![molecular formula C16H8Br2ClF3N2O B2641532 6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline CAS No. 861210-77-7](/img/structure/B2641532.png)
6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline
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Description
Scientific Research Applications
Synthesis and Characterization
- Preparation of Heterocyclic N-Oxides : Pyridine derivatives, including quinoline, have been effectively oxidized to N-oxides using trichloroisocyanuric acid, acetic acid, sodium acetate, and water in acetonitrile and methylene dichloride, achieving 78%-90% yields (Zhong, Guo, & Song, 2004).
- Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides : Utilizing Rh(III)-catalyzed cyclization of oximes and diazo compounds, multisubstituted isoquinoline and pyridine N-oxides were prepared. This method involves aryl and vinylic C-H activation, proceeds under mild conditions, and does not require oxidants (Shi et al., 2013).
Chemical Transformations
- Interaction with Sodium and Potassium Amides : Studies on the interaction of polyfluorinated quinolines with sodium or potassium amide in liquid ammonia have been conducted. These interactions involve nucleophilic addition on the pyridine ring and result in various quinoline-2-amines (Gurskaya, Selivanova, & Shteingarts, 2012).
- Synthesis of Quinoxaline Derivatives : Quinoxaline derivatives have been synthesized, which react with aromatic amines, mercaptoacetic acid, and other reagents, forming various substituted quinoxalines and quinoxalinones (Badr et al., 1983).
Potential Applications in Medicine
- Anticancer Agents : Structurally strained half-sandwich iridium(III) complexes containing quinoline derivatives have shown exceptional potency as anticancer agents. They disrupt mitochondrial membrane potential and induce oxidative stress (Carrasco et al., 2020).
properties
IUPAC Name |
6,8-dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2ClF3N2O/c1-7-13(3-8-2-10(17)5-11(18)14(8)24-7)25-15-12(19)4-9(6-23-15)16(20,21)22/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSPYKZQXNDOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1OC3=C(C=C(C=N3)C(F)(F)F)Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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